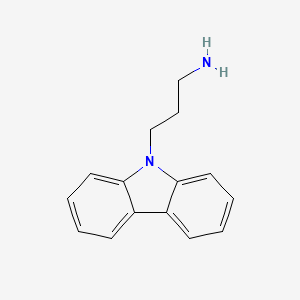

3-(9H-Carbazol-9-YL)propan-1-amine

Beschreibung

3-(9H-Carbazol-9-yl)propan-1-amine (CAS: Not explicitly listed; molecular formula: C₁₅H₁₆N₂) is a carbazole derivative characterized by a carbazole core linked to a propan-1-amine group via a three-carbon chain. Its hydrochloride salt (3-(9H-carbazol-9-yl)propan-1-amine hydrochloride) has been structurally validated through crystallographic data, including atomic coordinates and bond connectivity . The compound is synthesized via catalytic hydrogenation of 3-(9H-carbazol-9-yl)propanenitrile using RANEY® nickel, yielding a primary amine critical for further functionalization . Applications span materials science, particularly in polymer-based resistive memory devices, where its derivatives exhibit rewritable memory effects .

Eigenschaften

Molekularformel |

C15H16N2 |

|---|---|

Molekulargewicht |

224.30 g/mol |

IUPAC-Name |

3-carbazol-9-ylpropan-1-amine |

InChI |

InChI=1S/C15H16N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11,16H2 |

InChI-Schlüssel |

BVWVHDAZJIEDID-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Carbazol-9-YL)propan-1-amine typically involves the reaction of carbazole with 3-bromopropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-bromopropylamine attacks the carbazole ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(9H-Carbazol-9-YL)propan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(9H-Carbazol-9-YL)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted carbazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various carbazole derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(9H-Carbazol-9-YL)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Wirkmechanismus

The mechanism of action of 3-(9H-Carbazol-9-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The carbazole moiety is known to interact with various cellular components, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

Carbazole Derivatives with Modified Amine Substituents

Key Observations :

- The primary amine in 3-(9H-carbazol-9-yl)propan-1-amine enhances reactivity in polymer formation compared to the hydroxyl analog .

- Methacrylamide derivatives (e.g., Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]) exhibit superior film-forming properties for memory devices due to crosslinking capabilities .

Heterocyclic Core Modifications

Key Observations :

Halogenated and Bioactive Derivatives

| Compound Name | Molecular Formula | Substituents | Bioactivity/Applications | Reference |

|---|---|---|---|---|

| 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol | C₁₇H₁₈Br₂N₂O | Bromine; dimethylamino | Antimicrobial, neuroprotective studies | |

| 1-(3-Chloro-9H-carbazol-9-yl)-3-(hydroxypropyl)amine | C₁₇H₁₈ClN | Chlorine; hydroxypropyl | Neuroprotection (acetylcholinesterase inhibition) | |

| 1-(Allylamino)-3-(9H-carbazol-9-yl)-2-propanol | C₁₈H₂₀N₂O | Allylamine; hydroxyl | Anticancer (cell proliferation inhibition) |

Key Observations :

- Halogenation (Br, Cl) enhances bioactivity but reduces electronic performance compared to non-halogenated carbazoles .

- Allylamino and hydroxyl groups (e.g., 1-(allylamino)-3-(9H-carbazol-9-yl)-2-propanol) introduce dual reactivity for drug design .

Biologische Aktivität

3-(9H-Carbazol-9-yl)propan-1-amine, also known as carbazole derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a carbazole moiety, a structure known for various pharmacological properties. This article explores the biological activity of 3-(9H-Carbazol-9-yl)propan-1-amine, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of 3-(9H-Carbazol-9-yl)propan-1-amine is , and it has a molecular weight of approximately 225.31 g/mol. The compound features a propan-1-amine chain attached to a carbazole ring, which contributes to its unique chemical properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 225.31 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research has indicated that carbazole derivatives exhibit significant anticancer activity. Studies have shown that 3-(9H-Carbazol-9-yl)propan-1-amine and related compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of human breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Antiviral Activity

Recent investigations have highlighted the potential of 3-(9H-Carbazol-9-yl)propan-1-amine as an antiviral agent. In silico docking studies revealed that this compound binds effectively to viral proteins, suggesting its potential use against viruses such as SARS-CoV-2. The binding affinity of this compound was found to be comparable to standard antiviral drugs, indicating its promise as a therapeutic candidate .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have also been explored. In animal models, 3-(9H-Carbazol-9-yl)propan-1-amine was shown to reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . These findings suggest that the compound may offer protective effects on neuronal cells.

The biological activity of 3-(9H-Carbazol-9-yl)propan-1-amine is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative damage.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various carbazole derivatives, including 3-(9H-Carbazol-9-yl)propan-1-amine. The results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating its potent anticancer properties .

Case Study 2: Antiviral Efficacy

In another study focused on antiviral properties, researchers conducted molecular docking simulations with 3-(9H-Carbazol-9-yl)propan-1-amine against the main protease of SARS-CoV-2. The compound showed strong binding interactions, suggesting it could serve as a lead compound for further drug development .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.